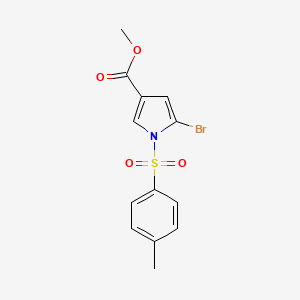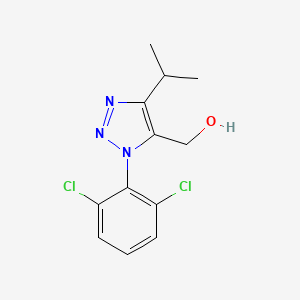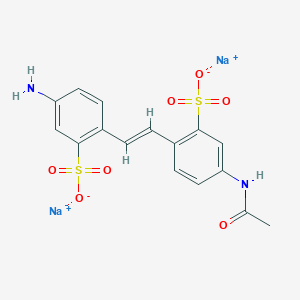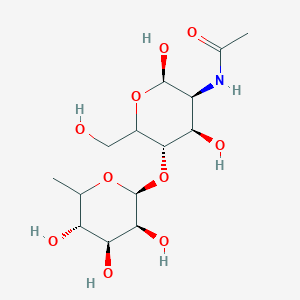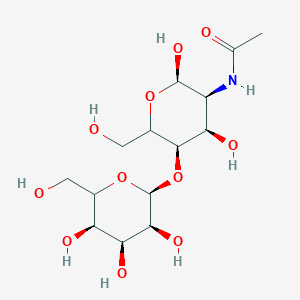![molecular formula C19H13F3N2O4 B7825892 methyl 3-[5-[(E)-2-[2-hydroxy-6-(trifluoromethyl)pyrimidin-4-yl]ethenyl]furan-2-yl]benzoate](/img/structure/B7825892.png)
methyl 3-[5-[(E)-2-[2-hydroxy-6-(trifluoromethyl)pyrimidin-4-yl]ethenyl]furan-2-yl]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the identifier “methyl 3-[5-[(E)-2-[2-hydroxy-6-(trifluoromethyl)pyrimidin-4-yl]ethenyl]furan-2-yl]benzoate” is known as trichostatin A. It is a hydroxamic acid that has been widely studied for its biological activities, particularly as an inhibitor of histone deacetylase enzymes. This compound has significant implications in the fields of cancer research, epigenetics, and antimicrobial therapy.
準備方法
Synthetic Routes and Reaction Conditions
Trichostatin A can be synthesized through a multi-step process involving the following key steps:
Formation of the hydroxamic acid group: This involves the reaction of an appropriate ester with hydroxylamine under basic conditions.
Coupling reactions: The intermediate is then coupled with a substituted aromatic aldehyde to form the final product.
Purification: The crude product is purified using chromatographic techniques to obtain pure trichostatin A.
Industrial Production Methods
Industrial production of trichostatin A typically involves fermentation processes using specific strains of Streptomyces bacteria, which naturally produce this compound. The fermentation broth is then subjected to extraction and purification processes to isolate trichostatin A.
化学反応の分析
Types of Reactions
Trichostatin A undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
科学的研究の応用
Trichostatin A has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It is employed in studies of gene expression and regulation due to its ability to inhibit histone deacetylases.
Medicine: Trichostatin A is investigated for its potential therapeutic effects in cancer treatment, as it can induce cell cycle arrest and apoptosis in cancer cells.
Industry: It is used in the development of new antimicrobial agents and as a tool in drug discovery.
作用機序
Trichostatin A exerts its effects primarily by inhibiting histone deacetylase enzymes. This inhibition leads to an increase in acetylation of histone proteins, resulting in a more relaxed chromatin structure and increased gene expression. The molecular targets include histone deacetylase enzymes, and the pathways involved are related to gene expression regulation and cell cycle control.
類似化合物との比較
Trichostatin A can be compared with other histone deacetylase inhibitors such as:
Vorinostat: Another hydroxamic acid with similar inhibitory effects on histone deacetylases.
Romidepsin: A cyclic peptide that also inhibits histone deacetylases but has a different chemical structure.
Panobinostat: A pan-histone deacetylase inhibitor with broader activity.
Trichostatin A is unique due to its specific structure and the particular histone deacetylase enzymes it targets, making it a valuable tool in epigenetic research and cancer therapy.
特性
IUPAC Name |
methyl 3-[5-[(E)-2-[2-hydroxy-6-(trifluoromethyl)pyrimidin-4-yl]ethenyl]furan-2-yl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N2O4/c1-27-17(25)12-4-2-3-11(9-12)15-8-7-14(28-15)6-5-13-10-16(19(20,21)22)24-18(26)23-13/h2-10H,1H3,(H,23,24,26)/b6-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVAAUCZVFOFUCD-AATRIKPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC=C(O2)C=CC3=CC(=NC(=N3)O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC=C(O2)/C=C/C3=CC(=NC(=N3)O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
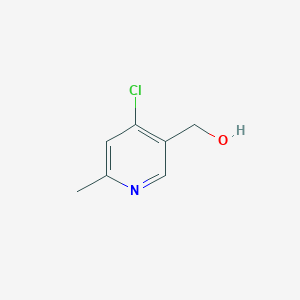
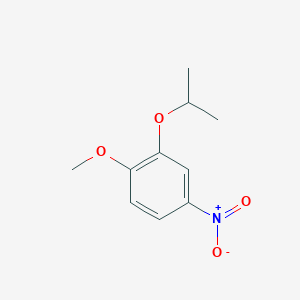
![[amino-(4-methoxyphenyl)methylidene]azanium;chloride](/img/structure/B7825831.png)
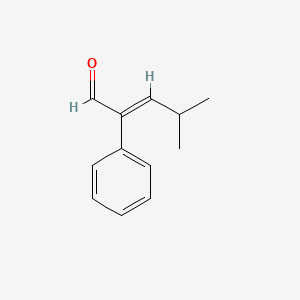

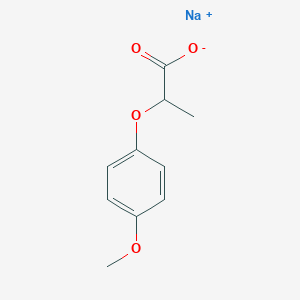
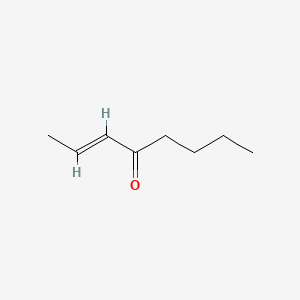
![tert-butyl 4-[(N-hydroxycarbamimidoyl)methyl]piperazine-1-carboxylate](/img/structure/B7825863.png)

